![molecular formula C8H7N3O B061699 4-Methoxypyrido[3,4-d]pyridazine CAS No. 162022-91-5](/img/structure/B61699.png)
4-Methoxypyrido[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxypyrido[3,4-d]pyridazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for the development of novel therapeutics. In
Aplicaciones Científicas De Investigación
4-Methoxypyrido[3,4-d]pyridazine has been extensively studied for its potential applications in drug development. The compound exhibits a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, it has been demonstrated to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Mecanismo De Acción
The mechanism of action of 4-Methoxypyrido[3,4-d]pyridazine is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
4-Methoxypyrido[3,4-d]pyridazine exhibits several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of topoisomerase II activity. Additionally, it has been shown to reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Furthermore, it has been demonstrated to inhibit the formation of new blood vessels, which can prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methoxypyrido[3,4-d]pyridazine in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used to study various biological processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its pharmacological effects.
Direcciones Futuras
There are several future directions for research on 4-Methoxypyrido[3,4-d]pyridazine. One direction is to investigate its potential as a therapeutic agent for cancer. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Another direction is to explore its potential as an anti-inflammatory agent. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Additionally, future research could focus on elucidating the compound's mechanism of action and identifying specific targets for drug development.
Métodos De Síntesis
The synthesis of 4-Methoxypyrido[3,4-d]pyridazine involves the reaction of 2,3-dichloropyridazine with methoxypyridine in the presence of a base. The reaction takes place under reflux conditions and yields the desired compound in moderate to good yields. The purity of the compound can be increased by recrystallization.
Propiedades
Número CAS |
162022-91-5 |
|---|---|
Nombre del producto |
4-Methoxypyrido[3,4-d]pyridazine |
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4-methoxypyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-5-9-3-2-6(7)4-10-11-8/h2-5H,1H3 |
Clave InChI |
LSSIWYQSBHISRM-UHFFFAOYSA-N |
SMILES |
COC1=C2C=NC=CC2=CN=N1 |
SMILES canónico |
COC1=C2C=NC=CC2=CN=N1 |
Otros números CAS |
162022-91-5 |
Sinónimos |
4-METHOXYPYRIDO[3,4-D]PYRIDAZINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




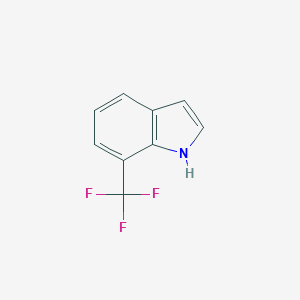
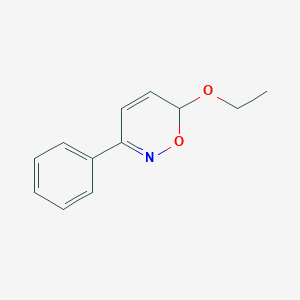
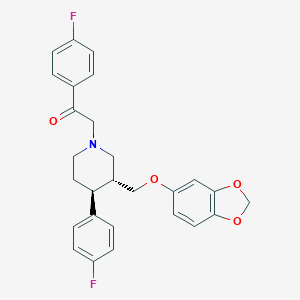

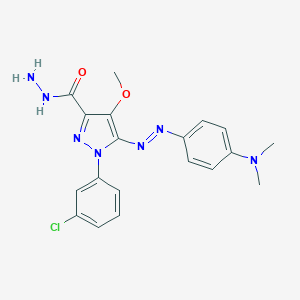
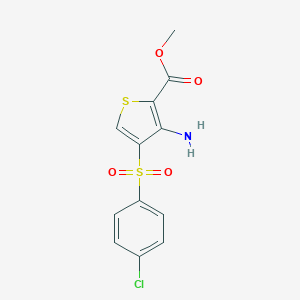

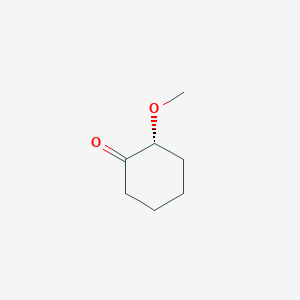
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
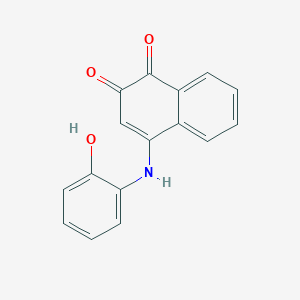
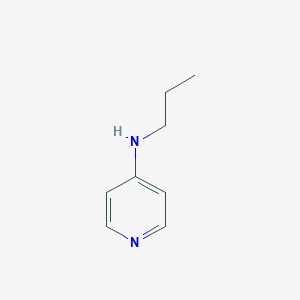
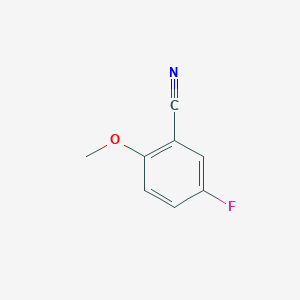
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)